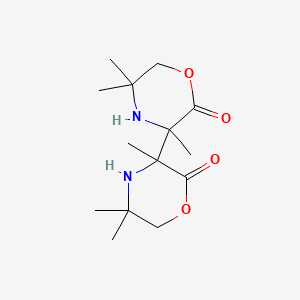
3,3',5,5,5',5'-hexamethyl-3,3'-bimorpholine-2,2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- is a complex organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and appropriate methylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dione derivatives, while substitution reactions can produce a variety of substituted morpholine compounds.
科学的研究の応用
Chemistry
In chemistry, (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- could be explored for its potential therapeutic applications. Researchers may study its effects on various diseases and conditions, as well as its pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties may also make it useful in catalysis or other industrial processes.
作用機序
The mechanism of action of (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various pathways, which can be elucidated through biochemical and molecular studies.
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the additional methyl groups and dione functionality.
N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.
2,2’-Bimorpholine: A related compound with a similar dione structure but different substitution patterns.
Uniqueness
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- is unique due to its specific substitution pattern and the presence of multiple methyl groups. These structural features may impart distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
85337-18-4 |
|---|---|
分子式 |
C14H24N2O4 |
分子量 |
284.35 g/mol |
IUPAC名 |
3,5,5-trimethyl-3-(3,5,5-trimethyl-2-oxomorpholin-3-yl)morpholin-2-one |
InChI |
InChI=1S/C14H24N2O4/c1-11(2)7-19-9(17)13(5,15-11)14(6)10(18)20-8-12(3,4)16-14/h15-16H,7-8H2,1-6H3 |
InChIキー |
SXTIZAYCEOYVKM-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)C)C)C |
正規SMILES |
CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)C)C)C |
Key on ui other cas no. |
85337-18-4 |
同義語 |
3,5,5-trimethyl-2-morpholinon-3-yl radical dimer TM 3 radical dimer TM-3 dime |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















